tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate
Description
tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate (CAS 876147-52-3) is a heterocyclic organic compound with the molecular formula C₁₈H₂₂N₂O₅ and a molecular weight of 346.38 g/mol . It features a morpholine ring substituted with a tert-butyl carboxylate group and a phthalimide (1,3-dioxoisoindolin-2-yl)methyl moiety. This compound is primarily utilized as a medical intermediate, serving as a precursor in pharmaceutical synthesis due to its stability and modular reactivity . Its tert-butyl group enhances steric protection, while the phthalimide moiety acts as a protective group for amines, enabling selective deprotection in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBKFZXBQXUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate typically involves multiple steps. One common method starts with the reaction of morpholine with tert-butyl chloroformate to form the tert-butyl morpholine-4-carboxylate intermediate. This intermediate is then reacted with 2-(bromomethyl)-1,3-dioxoisoindoline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group in the isoindoline moiety can be substituted by various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups in the isoindoline moiety can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines, typically under mild to moderate temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted isoindoline derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major products are the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of isoindolinones, including tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Case Study Example :
A recent investigation into the compound's efficacy against breast cancer cells revealed that it induced cell cycle arrest at the G1 phase and increased the expression of pro-apoptotic proteins. The study concluded that this compound could serve as a lead for developing new anticancer agents .
2. Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical studies. Research focusing on neurodegenerative diseases suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Case Study Example :
In vitro studies indicated that this compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents. This suggests its potential as a therapeutic agent for neuroprotection .
Synthetic Applications
1. Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of biologically active molecules. Its morpholine and isoindolinone moieties are valuable for constructing complex organic frameworks used in pharmaceuticals.
Data Table: Synthetic Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing biologically active compounds | Synthesis of new drug candidates |
| Pharmaceutical Formulation | Used in developing formulations for drug delivery systems | Encapsulation in nanoparticles |
Mechanism of Action
The mechanism of action of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The isoindoline-1,3-dione moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous derivatives:
Structural and Functional Analysis
Backbone Heterocycles :
- The morpholine ring in the target compound contributes to moderate polarity and hydrogen-bonding capacity , enhancing solubility in polar solvents compared to piperazine derivatives . Piperazine-containing analogs (e.g., CAS 227776-28-5) exhibit higher basicity, making them suitable for central nervous system (CNS) drug candidates .
- The benzothiazole derivative (CAS 1803585-77-4) shows increased lipophilicity , favoring membrane permeability in agrochemical applications .
Linker Groups: The methylene (-CH₂-) linker in the target compound provides steric flexibility, whereas the ether (-O-) linkage in tert-butyl-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl) carbamate derivatives (synthesized via Mitsunobu reactions) offers greater hydrolytic stability under acidic conditions .
Piperazine-linked analogs may require additional purification steps due to their higher molecular complexity .
Reactivity and Stability
- Deprotection Efficiency : The phthalimide group in the target compound can be selectively removed using hydrazine, whereas acetate-linked analogs (e.g., CAS 6297-93-4) may undergo premature hydrolysis under strong acidic or basic conditions .
- Thermal Stability : The tert-butyl carboxylate group in all derivatives enhances thermal stability, but morpholine’s electron-rich nature may reduce oxidative degradation compared to piperazine .
Biological Activity
tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, emphasizing its therapeutic potential and mechanisms of action.
Chemical Structure and Composition:
- Molecular Formula: CHNO
- Molecular Weight: 346.38 g/mol
- CAS Number: 1308849-91-3 (also referenced as 876147-52-3)
Physical Properties:
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
- LogP: 1.79430 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has shown promise in inhibiting specific cancer cell lines while sparing non-tumorigenic cells. This selective toxicity is crucial for developing effective cancer therapies.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant growth inhibition against several cancer cell lines. For instance, in a comparative study involving murine liver cell lines, the compound inhibited tumorigenic cells at concentrations as low as 10 µM without affecting healthy cells .
Table 1: Summary of In Vitro Activity
| Cell Line Type | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Tumorigenic Cells | 10 | >80 |
| Non-Tumorigenic Cells | 10 | <10 |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to understand the pharmacokinetics and therapeutic efficacy better. Preliminary animal models have suggested that the compound may enhance immune response by modulating key signaling pathways involved in tumor immunity .
Case Studies
-
Case Study on Cancer Cell Lines :
A recent investigation into the effects of various derivatives of the morpholine scaffold revealed that this compound exhibited potent anti-proliferative effects on specific cancer types while maintaining a favorable safety profile in healthy tissues . -
Mechanistic Insights :
Another study explored the compound's ability to inhibit migration in cancer cells, which is critical for metastasis. The results indicated that treatment with the compound resulted in significant changes in the localization of phosphoproteins associated with cell motility, suggesting a mechanism involving cytoskeletal rearrangement .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structural identity of this compound?
Answer:
The compound’s structure should be validated using a combination of:
- Nuclear Magnetic Resonance (NMR):
1H and 13C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H, 28–30 ppm for 13C), morpholine ring protons (δ 3.4–4.0 ppm), and the 1,3-dioxoisoindoline moiety (aromatic protons at δ ~7.5–8.5 ppm) . - Mass Spectrometry (MS):
High-resolution MS (HRMS) can verify the molecular ion peak ([M+H]+ or [M+Na]+) and fragmentation patterns consistent with the ester and morpholine groups . - X-ray Crystallography:
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated for structurally similar morpholine derivatives .
Table 1: Key spectral data for structural validation
| Technique | Target Functional Groups | Key Peaks/Features |
|---|---|---|
| 1H NMR | tert-butyl, morpholine | δ 1.4 (9H, s), 3.4–4.0 (morpholine protons) |
| 13C NMR | carbonyl (ester, isoindoline) | ~165–175 ppm (C=O) |
| HRMS | Molecular ion | m/z calculated vs. observed |
Advanced: How can competing reaction pathways during the synthesis of this compound be controlled to improve yield?
Answer:
The synthesis involves coupling a morpholine-carboxylate precursor with a 1,3-dioxoisoindoline moiety. Key challenges include:
- Regioselectivity:
Use protecting groups (e.g., tert-butoxycarbonyl, Boc) to shield reactive amines during coupling steps. Evidence from analogous syntheses suggests Boc protection minimizes unwanted side reactions . - Byproduct Formation:
Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., THF or DCM) to suppress hydrolysis of the ester group . - Catalytic Efficiency:
Employ coupling agents like HATU or EDCI with DMAP to enhance reaction rates and reduce dimerization .
Table 2: Reaction optimization parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Catalyst | EDCI/DMAP | Reduces byproducts |
| Temp. | 0–5°C | Controls exothermic side reactions |
Advanced: What strategies resolve stereochemical ambiguities in the morpholine ring or isoindoline substituent?
Answer:
- Chiral Chromatography:
Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers, particularly if the synthesis involves asymmetric steps . - Vibrational Circular Dichroism (VCD):
Compare experimental VCD spectra with computational models to assign absolute configuration . - Crystallographic Analysis:
X-ray data can definitively assign stereochemistry, as shown in studies of tert-butyl morpholine carboxylates .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Flash Chromatography:
Use silica gel with a gradient elution (hexane/ethyl acetate) to separate the product from unreacted starting materials . - Recrystallization:
Ethanol/water mixtures are effective for removing polar impurities while retaining the tert-butyl group’s stability .
Advanced: How can researchers analyze this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking Simulations:
Model the compound’s binding to target proteins (e.g., α2 adrenergic receptors) using software like AutoDock Vina, leveraging structural analogs’ reported affinities . - Surface Plasmon Resonance (SPR):
Measure real-time binding kinetics to immobilized targets, focusing on the morpholine ring’s role in hydrogen bonding . - Isothermal Titration Calorimetry (ITC):
Quantify binding thermodynamics to assess entropy-driven vs. enthalpy-driven interactions .
Table 3: Biological interaction study design
| Method | Target System | Key Output |
|---|---|---|
| SPR | Immobilized receptor | Kon/Koff rates |
| ITC | Soluble enzyme | ΔG, ΔH, ΔS |
| Docking | Protein active site | Binding pose prediction |
Advanced: How do solvent polarity and pH influence the stability of the 1,3-dioxoisoindoline moiety?
Answer:
- pH-Dependent Hydrolysis:
The isoindoline carbonyl group is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability is maximized in neutral buffers (pH 6–8) . - Solvent Effects:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ester linkage, while protic solvents (e.g., MeOH) accelerate degradation .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE):
Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact . - Ventilation:
Perform reactions in a fume hood to mitigate exposure to volatile organic byproducts . - Spill Management:
Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
